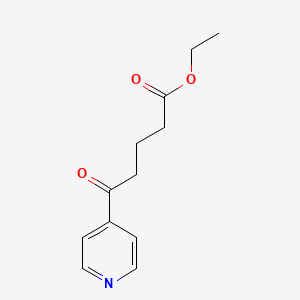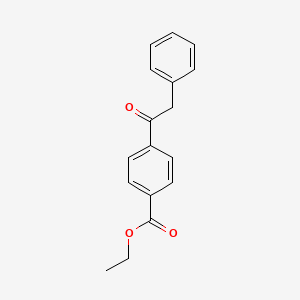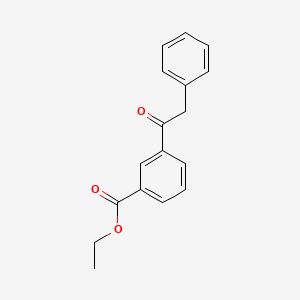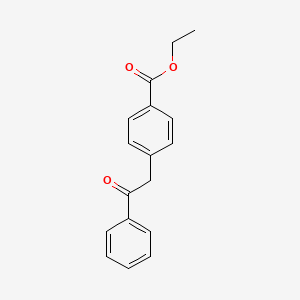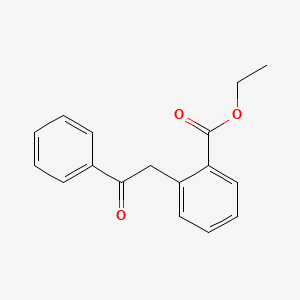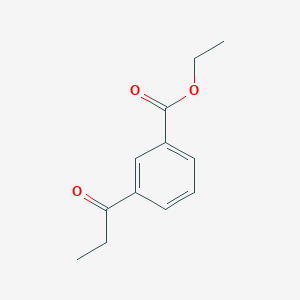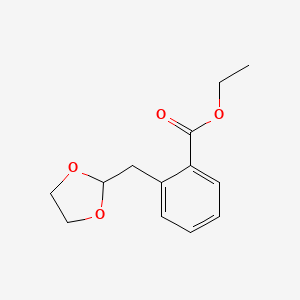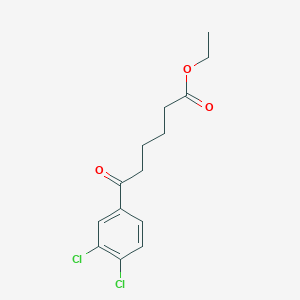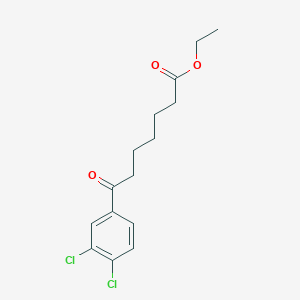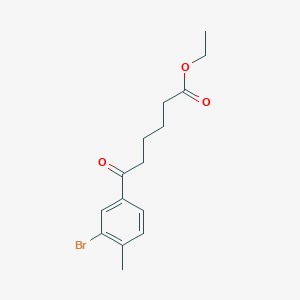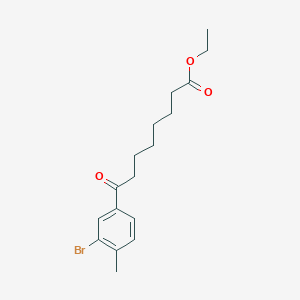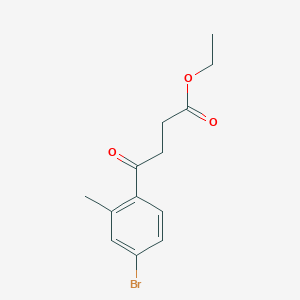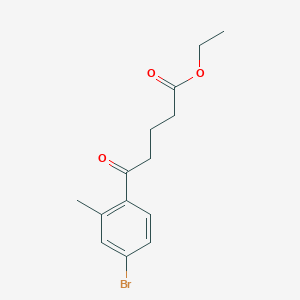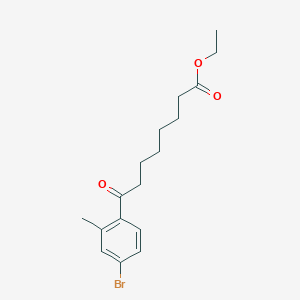
2'-甲氧基-3-(3,4,5-三氟苯基)丙酮
货号 B1327924
CAS 编号:
898777-64-5
分子量: 294.27 g/mol
InChI 键: YZMNBOPGYMMRED-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the CAS Number: 898777-64-5. It has a molecular weight of 294.27 and its IUPAC name is 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.27 . Unfortunately, other specific physical and chemical properties are not provided in the search results.科学研究应用
合成和化学反应
- 环缩合反应: 2'-甲氧基-3-(3,4,5-三氟苯基)丙酮参与环缩合反应,合成嘧啶酮,突显其在创造新化合物(Bonacorso et al., 2003)中的实用性。
- 酯类和衍生物的合成: 这种化合物被合成并用于反应制备各种酯类和衍生物,展示了其在有机合成中的多功能性(Pimenova et al., 2003)。
光稳定性和材料科学
- 木质素模型化合物的光稳定性: 对涉及2'-甲氧基-3-(3,4,5-三氟苯基)丙酮衍生物的木质素模型化合物中酚羟基的去除进行研究,显示了其对光稳定性和抑制黄变的潜在影响(Hu et al., 2000)。
生化和药理研究
- 抗病原体活性: 对这种化合物的硫脲衍生物的合成和研究显示出显著的抗病原体活性,表明在抗微生物研究中具有潜力(Limban et al., 2011)。
- 抗有丝分裂和血管破坏剂: 一些衍生物显示出强效的抗增殖活性和破坏血管的特性,表明它们在癌症研究和治疗中的用途(Chang et al., 2014)。
聚合物和材料科学
- 超支化聚合物的开发: 研究显示其在超支化聚(芳基醚砜)s的开发中的应用,为聚合物科学的进步做出贡献(Himmelberg & Fossum, 2005)。
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBOPGYMMRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644994 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-64-5 |
Source


|
| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Ethyl 5-oxo-5-(4-pyridyl)valerate
25370-47-2
Ethyl 4-(1-oxo-2-phenylethyl)benzoate
898776-56-2
Ethyl 3-(1-oxo-2-phenylethyl)benzoate
898776-58-4
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
898776-62-0

